Pentagastrin meglumine is derived from pentagastrin, which itself is a synthetic form of the naturally occurring hormone gastrin. The compound can be classified under synthetic peptides and is recognized for its pharmacological properties, particularly its ability to enhance gastric acid secretion. It is commonly referred to in research contexts as ICI-50123 meglumine, reflecting its chemical structure and formulation.
The synthesis of pentagastrin meglumine typically involves the coupling of the pentagastrin peptide with meglumine, a compound that enhances solubility and stability. The general process includes:
Pentagastrin meglumine has a complex molecular structure characterized by multiple amino acids that mimic the natural gastrin hormone. Its molecular formula is with a molecular weight of approximately 767.9 g/mol.
The structure includes:
The structural representation can be depicted as follows:
Pentagastrin meglumine participates in various biochemical reactions primarily focused on its interaction with cholecystokinin receptors. Key reactions include:
The binding affinity and efficacy are measured through in vitro assays, where concentrations of pentagastrin meglumine are varied to assess their impact on receptor activation and subsequent physiological responses.
Pentagastrin meglumine acts by mimicking the natural hormone gastrin, binding specifically to cholecystokinin-2 receptors located on parietal cells in the gastric mucosa. Upon binding:
Data from studies indicate that pentagastrin meglumine provides a more sustained release of gastric acid compared to standard formulations of pentagastrin, enhancing its effectiveness in stimulating gastric functions .
Pentagastrin meglumine has several applications in scientific research:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8